N-Methyl-4-dimethylallyltryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

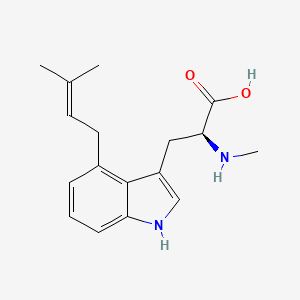

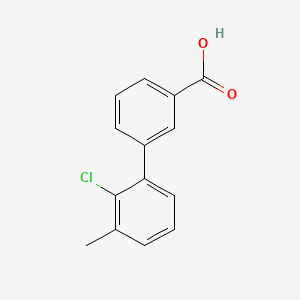

“N-Methyl-4-dimethylallyltryptophan” is a chemical compound with the molecular formula C17H22N2O2 . It is a derivative of L-tryptophan, substituted at the N(alpha)-position by a methyl group and at the 4-position by a 3-methylbut-2-enyl group. It is used in the biosynthesis of ergot alkaloids.

Synthesis Analysis

The synthesis of “N-Methyl-4-dimethylallyltryptophan” involves the enzyme 4-Dimethylallyltryptophan synthase (DMATS), an indole prenyltransferase that transfers the dimethylallyl group onto the C-4 position of L-tryptophan . This is the first committed step of ergot alkaloid biosynthesis . The second step is the methylation of 4-DMAT, where the methyl group of S-adenosine methionine (SAM) is transferred to the amino nitrogen of DMAT under the catalysis of N-methyl transferase, generating N-methyl-dimethylallyltryptophan .Molecular Structure Analysis

The molecular structure of “N-Methyl-4-dimethylallyltryptophan” is characterized by an average mass of 286.369 Da and a monoisotopic mass of 286.168121 Da . The structure includes a methylaminio group, a 3-methylbut-2-en-1-yl group, and an indol-3-yl group .Chemical Reactions Analysis

The key chemical reaction in the formation of “N-Methyl-4-dimethylallyltryptophan” is the transfer of the dimethylallyl group onto the C-4 position of L-tryptophan by the enzyme DMATS . This is followed by the methylation of 4-DMAT by N-methyl transferase .Physical And Chemical Properties Analysis

“N-Methyl-4-dimethylallyltryptophan” has a molecular formula of C17H22N2O2, an average mass of 286.369 Da, and a monoisotopic mass of 286.168121 Da .Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and Biochemical Characterization

- Chemoenzymatic Synthesis : N-Methyl-4-dimethylallyltryptophan can be synthesized using the 4-dimethylallyltryptophan synthase (FgaPT2) from Aspergillus fumigatus. This enzyme accepts various indole derivatives as substrates, indicating its potential for producing diverse prenylated indole derivatives, including N-Methyl-4-dimethylallyltryptophan (Steffan, Unsöld, & Li, 2007).

- Multisite Prenylation : Dimethylallyltryptophan synthase from Claviceps purpurea demonstrates the capacity to prenylate at multiple sites on the indole nucleus, offering insights into the biosynthesis and chemical diversity of tryptophan derivatives (Rudolf, Wang, & Poulter, 2013).

- Biochemical Analysis : Detailed biochemical characterization of FgaPT2, including its substrate specificity and kinetics, provides foundational knowledge for the application of this enzyme in synthesizing prenylated tryptophan derivatives (Unsöld & Li, 2005).

Ergot Alkaloid Biosynthesis

- Role in Ergot Alkaloid Pathway : N-Methyl-4-dimethylallyltryptophan is involved in the biosynthesis of ergot alkaloids, where enzymes like FgaMT catalyze the N-methylation of this compound, a critical step in this pathway (Rigbers & Li, 2008).

Mechanistic Insights into Enzymatic Reactions

- Investigation of Reaction Mechanism : Studies on DMAT synthase provide insights into the electrophilic aromatic substitution mechanism, a fundamental aspect of the enzymatic synthesis of compounds like N-Methyl-4-dimethylallyltryptophan (Luk, Qian, & Tanner, 2009).

Synthetic and Bioengineering Applications

- Production of Prenylated Indole Derivatives : The potential of dimethylallyltryptophan synthases like 7-DMATS for the production of prenylated indole derivatives, including N-Methyl-4-dimethylallyltryptophan, highlights their utility in synthetic biology and drug discovery (Kremer & Li, 2008).

Zukünftige Richtungen

The study of “N-Methyl-4-dimethylallyltryptophan” and its role in the biosynthesis of ergot alkaloids is an active area of research. Future directions may include further elucidation of the biosynthetic pathways, optimization strategies performed on recombinant strains, and the production of ergot alkaloids and their derivatives in cell factories by synthetic biology .

Eigenschaften

CAS-Nummer |

75917-16-7 |

|---|---|

Produktname |

N-Methyl-4-dimethylallyltryptophan |

Molekularformel |

C17H22N2O2 |

Molekulargewicht |

286.375 |

IUPAC-Name |

(2S)-2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid |

InChI |

InChI=1S/C17H22N2O2/c1-11(2)7-8-12-5-4-6-14-16(12)13(10-19-14)9-15(18-3)17(20)21/h4-7,10,15,18-19H,8-9H2,1-3H3,(H,20,21)/t15-/m0/s1 |

InChI-Schlüssel |

QQMWUGXCTSAHLX-HNNXBMFYSA-N |

SMILES |

CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC)C |

Synonyme |

N-Methyl-4-(3-methyl-2-butenyl)-L-tryptophan; N-Methyl-4-(3-methyl-2-buten-1-yl)-L-tryptophan; N-Methyl-Dimethylallyl L-tryptophan; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)

![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)